molecular formula C11H18N4O3 B11522906 Imidazo[4,5-d]imidazole-2,5-dione, perhydro-1-ethyl-4,6-dimethyl-3-(2-oxiranylmethyl)-

Imidazo[4,5-d]imidazole-2,5-dione, perhydro-1-ethyl-4,6-dimethyl-3-(2-oxiranylmethyl)-

Cat. No.: B11522906
M. Wt: 254.29 g/mol
InChI Key: KSCIZIUSEJNNPB-UHFFFAOYSA-N
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Description

1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an oxirane (epoxide) group and a diazolidine ring system. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for optimizing the yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane group typically yields diols, while nucleophilic substitution can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The oxirane group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the imidazole ring can interact with metal ions and other cofactors, affecting various biochemical processes .

Comparison with Similar Compounds

    Imidazole: A simpler analog with a five-membered ring containing two nitrogen atoms.

    Oxirane: A three-membered cyclic ether with an oxygen atom.

    Diazolidine: A saturated heterocyclic compound with two nitrogen atoms in the ring.

Uniqueness: 1-ETHYL-4,6-DIMETHYL-3-[(OXIRAN-2-YL)METHYL]-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE is unique due to its combination of an oxirane group and a diazolidine ring system.

Properties

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

6-ethyl-1,3-dimethyl-4-(oxiran-2-ylmethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C11H18N4O3/c1-4-14-8-9(13(3)10(16)12(8)2)15(11(14)17)5-7-6-18-7/h7-9H,4-6H2,1-3H3

InChI Key

KSCIZIUSEJNNPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2C(N(C(=O)N2C)C)N(C1=O)CC3CO3

Origin of Product

United States

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